molecular formula C7H14ClNS B2757686 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride CAS No. 2305254-88-8

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride

Cat. No.: B2757686
CAS No.: 2305254-88-8
M. Wt: 179.71
InChI Key: CUMYRZYJGNXXOR-UHFFFAOYSA-N
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Description

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride is a versatile chemical scaffold featuring a fused cyclopentathiophene ring system. This hydrochloride salt is designed for research and development, particularly in medicinal chemistry and drug discovery. The cyclopentathiophene core is a five-membered heterocycle, a class of compounds recognized for its significant role in determining the biological activity and physicochemical properties of pharmaceutical agents . Compounds based on this and related structures, such as cyclopenta[c]thiophene, have been identified as promising scaffolds in the search for new antitumor agents, showing notable cytotoxicity in screening panels of human tumor cell lines . Furthermore, similar thienocycloalkyl structures are being explored as useful scaffolds for interacting with biological targets like the serotonin 5-HT 6 receptor and acetylcholinesterase, indicating potential relevance in neuroscience and for conditions such as Alzheimer's disease . The amine functional group in the structure provides a handle for further chemical modification, making it a valuable building block for creating derivatives and probing structure-activity relationships. This product is intended for research applications only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYRZYJGNXXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CSC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Functionalization and Cyclization

The bicyclic structure originates from a thiophene precursor, typically 2,3-dimethylthiophene, which undergoes reduction and subsequent functionalization. Commercial 3-formyl-2-methylthiophene is reduced to 2,3-dimethylthiophene, though impurities like 2,4-dimethylthiophene (~10%) necessitate purification via selective thiol addition. Treatment with 1-hexanethiol in the presence of [nBu₄N]⁺F⁻ (5 mol%) converts impurities into higher-boiling-point derivatives, enabling vacuum distillation of pure 2,3-dimethylthiophene.

Ortho-lithiation of aniline derivatives using lithium diisopropylamide (LDA) generates reactive intermediates that undergo 1,4-addition to cyclopentenones. For example, ortho-lithiated anilines react with 2-cyclopentenones to form tertiary alcohols, which are acid-treated to induce elimination and cyclization. Hydrochloric acid (2M) precipitates the hydrochloride salt of the bicyclic amine directly, yielding 50–65% after neutralization.

Stereochemical Control and Ring Closure

Stereoselective synthesis requires careful control during cyclization. In one approach, the lithium carbamate intermediate (-N(COOLi)-) derived from aniline directs ortho-deprotonation, enabling regioselective addition to thiophene derivatives. Acidic work-up (HCl) simultaneously eliminates water and protonates the amine, forming the hydrochloride salt. Alternative methods employ Grubbs catalysts for ring-closing metathesis, though this is more common in cyclophane syntheses.

Hydrochloride Salt Formation and Purification

Acid-Mediated Precipitation

Post-cyclization, the free base is treated with aqueous HCl (2M) at 0°C, inducing precipitation of the hydrochloride salt. Replacing ethyl acetate with hexane enhances crystallization efficiency, yielding a white powder with >95% purity. The solubility profile of the hydrochloride salt in polar solvents (e.g., water, methanol) facilitates recrystallization for further purification.

Chromatography-Free Scalability

Notably, the entire process avoids column chromatography. Vacuum distillation removes low-boiling-point byproducts, while selective thiol addition eliminates high-boiling impurities. This scalability is critical for industrial applications, enabling multi-gram synthesis (up to 50 g per batch).

Optimization Strategies for Yield and Efficiency

Solvent and Catalyst Screening

  • KF-Celite in Acetonitrile : Alkylation of indane-1,3-dione derivatives using KF-celite in dry acetonitrile achieves 70–74% yield, a method adaptable to cyclopenta[c]thiophen systems.
  • Ultrasound/Microwave Irradiation : Condensation reactions under ultrasonic irradiation (60°C, 30 min) or microwave conditions reduce reaction times from 8 hours to 1 hour while maintaining yields.

Byproduct Management

  • Thiol Quenching : Residual 2,4-dimethylthiophene is converted to non-volatile thioethers using 1-hexanethiol, ensuring >99% purity of the distilled thiophene precursor.
  • Oxidative Purification : TiCl₃(THF)₃ prevents electron transfer side reactions during metallation, improving yields of transition metal complexes by >80%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The hydrochloride salt exhibits characteristic singlets for the amine proton (δ 11.70 ppm) and cyclopentyl protons (δ 2.50–3.20 ppm).
  • IR Spectroscopy : Stretching vibrations at 1597 cm⁻¹ (C=N) and 2550 cm⁻¹ (NH⁺) confirm salt formation.

Chromatographic Purity

HPLC analysis (C18 column, methanol/water gradient) shows a single peak with >98% purity. LC-MS confirms the molecular ion peak at m/z 179.71.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Acid-Catalyzed Cyclization 65 >95 High No chromatography required
Grubbs Metathesis 45–54 90 Moderate Stereoselective
Ultrasound-Assisted 78–89 98 High Reduced reaction time

Industrial and Research Applications

The compound’s rigid bicyclic structure makes it a valuable intermediate in metallocene catalysts and pharmaceuticals. For example, it serves as a ligand in titanium-based polymerization catalysts, enhancing stereoregularity in polyolefins. Recent studies also explore its bioactivity in antitumor and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of cyclopentathiophene compounds exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains and fungi. The results showed promising activity against resistant strains .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating potential use in treating inflammatory conditions .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of thiophene-linked compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications in the thiophene structure enhanced activity against specific pathogens .
  • Anticancer Research :
    • A derivative was found to significantly reduce tumor growth in xenograft models when administered at specific dosages. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Inflammation Model Studies :
    • In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers when compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Challenges : Thiophene-containing bicyclic amines require precise control of ring strain and stereochemistry during alkylation or Grignard reactions .
  • Biological Interactions : Sulfur atoms in thiophene analogs may improve binding to metalloenzymes or redox-sensitive targets compared to nitrogen-rich analogs .
  • Salt Forms: Hydrochloride salts dominate due to improved crystallinity and bioavailability, as seen in both the target compound and 3-Amino-3-azabicyclo[3,3,0]octane .

Biological Activity

Molecular Formula

  • Molecular Formula : C10H14N2S
  • Molecular Weight : 182.3 g/mol
  • CAS Number : Not specified in available literature.

Structure

The compound features a cyclopentathiophene core, which contributes to its unique biological properties. The presence of the amine group enhances its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine exhibits several pharmacological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Activity : The compound has shown promise in reducing pain responses in various models, indicating potential applications in pain management.
  • Neuroprotective Effects : Some studies report that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects of the compound.
    • Methodology : Rodent models were treated with varying doses of the compound.
    • Results : Significant reductions in immobility time during forced swim tests were observed, suggesting antidepressant activity.
  • Pain Management Study :
    • Objective : To assess the antinociceptive properties.
    • Methodology : Pain models using thermal and chemical stimuli were employed.
    • Results : The compound demonstrated a dose-dependent reduction in pain response.

Data Table

Study TypeEffect ObservedModel UsedReference
Antidepressant ActivityReduced immobilityForced swim test
Antinociceptive ActivityPain response reductionThermal stimulation
NeuroprotectionCell survival improvementOxidative stress model

Q & A

Q. Table 1: Stability Study Parameters

ConditionTest MethodKey Metrics
Thermal (40°C)HPLC% Parent compound remaining
UV exposureLC-MSPhotooxidation byproducts
High humidityTGAMass loss due to moisture

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